Transfluthrin

Description

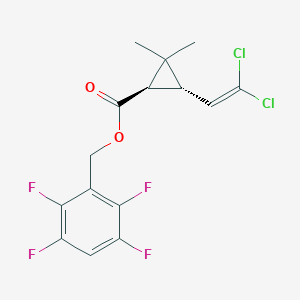

Structure

3D Structure

Propriétés

IUPAC Name |

(2,3,5,6-tetrafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2F4O2/c1-15(2)7(3-10(16)17)11(15)14(22)23-5-6-12(20)8(18)4-9(19)13(6)21/h3-4,7,11H,5H2,1-2H3/t7-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVNRFNDOPPVQJ-HQJQHLMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OCC2=C(C(=CC(=C2F)F)F)F)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H]1C(=O)OCC2=C(C(=CC(=C2F)F)F)F)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046812 | |

| Record name | Transfluthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118712-89-3 | |

| Record name | Transfluthrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118712-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Transfluthrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118712893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Transfluthrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Transfluthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3,5,6-tetrafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANSFLUTHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWL3SKA6EG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action of Transfluthrin in Target Organisms

Elicitation of Behavioral Responses in Arthropod Vectors

In addition to its direct toxic effects, transfluthrin elicits a range of behavioral responses in arthropod vectors, which are crucial for its effectiveness in personal and spatial protection.

This compound is a volatile pyrethroid, and its airborne presence can induce spatial repellency in mosquitoes and other flying insects. plos.org This repellency is not primarily due to olfactory detection but is rather a result of neurotoxic irritation. plos.orgnih.gov Sub-lethal concentrations of airborne this compound are sufficient to irritate the sensory nerves of the insects, causing them to move away from the source of the chemical. plos.orgnih.gov This "excito-repellency" is a key mechanism for creating a protective space around a treated area. plos.org

The behavioral and physiological responses to this compound can be categorized into a continuum of effects:

Deterrence: At very low concentrations, the neurotoxic irritation caused by this compound can deter insects from entering a treated space. plos.org

Knockdown: As the insect gets closer to the source or is exposed to higher concentrations, the neurotoxic effects intensify, leading to the rapid incapacitation known as knockdown. plos.org This is a direct result of the disruption of sodium channel function and the subsequent paralysis of the insect's nervous system.

Mortality: Prolonged exposure or contact with a sufficient concentration of this compound will ultimately lead to the death of the insect due to irreversible damage to the nervous system.

The effectiveness of this compound in vector control relies on this multi-faceted mechanism of action, which combines spatial repellency, deterrence, knockdown, and mortality to reduce human-vector contact.

Chemical Compounds and PubChem CIDs

Influence of Sub-Lethal Concentrations on Behavioral Responses

Sub-lethal concentrations of this compound are known to significantly influence the behavior of target organisms, primarily insects such as mosquitoes. These behavioral modifications are largely a result of the compound's neurotoxic effects, even at doses that are not lethal. The most prominent behavioral responses observed are spatial repellency and excito-repellency.

Spatial repellency is the movement of an organism away from a chemical source without direct contact with the treated surface. This compound's volatility allows it to create a protective vapor barrier that deters insects from entering a treated space. Studies have indicated that this spatial repellent effect is a result of neurotoxic irritation in mosquitoes. nih.govplos.org This irritation is believed to be caused by the disruption of neuronal sodium ion channel function, leading to an agitated state that encourages the insect to leave the area. nih.govplos.org This mechanism is independent of olfactory stimulation, meaning the mosquitoes are not repelled by the smell of the chemical but rather by its irritating neurological effects. nih.gov

Excito-repellency is a related phenomenon where direct contact with this compound vapors or treated surfaces causes hyperactivity and erratic movement, prompting the insect to flee the area before receiving a lethal dose. nih.govplos.org This response is also linked to the neurotoxic action of this compound on sodium channels. nih.gov Research has shown that even at concentrations that cause reversible knockdown, where the mosquito is temporarily incapacitated but not killed, the initial exposure can induce these avoidance behaviors. mdpi.com

The effectiveness of these behavioral responses can vary between different species of mosquitoes. For instance, a study assessing the behavioral avoidance responses to this compound at a sub-lethal concentration (LC50) demonstrated significant differences among various mosquito species.

Table 1: Behavioral Avoidance Responses of Various Mosquito Species to Sub-Lethal Concentrations of this compound

| Mosquito Species | Strain | Behavioral Response (% Escape) at LC50 |

|---|---|---|

| Anopheles dirus | Laboratory | 80% |

| Anopheles minimus | Laboratory | 60.1% |

| Aedes aegypti | Field-collected | 54.9% |

| Anopheles harrisoni | Field-collected | 47.1% |

| Aedes aegypti | Laboratory | 5% |

Data sourced from a study assessing excito-repellency using an assay system. nih.gov

This data highlights that spatial repellency is a predominant mode of action for this compound, with some species exhibiting a much stronger avoidance behavior than others at similar sub-lethal concentrations. nih.gov

Potential Interactions with Other Neurotransmitter Systems (e.g., GABA-gated chloride channels)

The primary mode of action for pyrethroid insecticides, including this compound, is the modulation of voltage-gated sodium channels in the nervous system of insects. nih.gov This interaction leads to prolonged channel opening, hyperexcitation of the nervous system, and ultimately paralysis and death.

While the action on sodium channels is well-established, the potential for pyrethroids to interact with other neurotransmitter systems, such as the gamma-aminobutyric acid (GABA)-gated chloride channels, has been a subject of scientific inquiry. GABA is the primary inhibitory neurotransmitter in the insect central nervous system, and its receptors are the target site for other classes of insecticides, like phenylpyrazoles (e.g., fipronil) and cyclodienes. nih.govherts.ac.uk

For some Type II pyrethroids, which have a cyano group in their structure (e.g., deltamethrin (B41696), alphacypermethrin), there is some evidence suggesting a secondary site of action at the GABA-gated chloride channel complex. cmmcp.org However, for Type I pyrethroids like this compound, which lack this cyano group, a significant interaction with GABA-gated chloride channels has not been well-documented in available research. Extensive searches of scientific literature did not yield specific studies demonstrating a direct, significant interaction between this compound and GABA-gated chloride channels in target organisms. While some reviews mention that pyrethroids, in general, may have secondary effects on other channels, including chloride channels, these are often broad statements without specific data for this compound. nih.govnih.gov

Therefore, based on current scientific understanding, the primary and overwhelmingly significant mechanism of action for this compound in target organisms is its effect on voltage-gated sodium channels. The potential for interactions with other neurotransmitter systems like GABA-gated chloride channels is not considered a primary or significant part of its toxicological profile.

Insecticide Resistance Mechanisms and Transfluthrin Efficacy

Metabolic Resistance Mechanisms

Metabolic resistance involves the enzymatic breakdown of insecticides into less toxic metabolites. This is a primary defense mechanism in many resistant insect populations and typically involves three major families of detoxification enzymes: cytochrome P450 monooxygenases (P450s), carboxylesterases (CCEs), and glutathione (B108866) S-transferases (GSTs). nih.gov The overexpression of genes encoding these enzymes is a common feature in pyrethroid-resistant mosquitoes. nih.govplos.org

Cytochrome P450 monooxygenases are a diverse superfamily of enzymes that play a critical role in the oxidative metabolism of a wide range of foreign compounds, including insecticides. In many major malaria vectors, such as Anopheles funestus and Anopheles gambiae, resistance to pyrethroids is primarily driven by the overexpression of P450s. nih.govlstmed.ac.uklstmed.ac.uknih.govnih.gov While it was initially believed that the unique polyfluorinated structure of transfluthrin would protect it from P450-mediated metabolism, nih.govdntb.gov.uadntb.gov.ua recent studies have shown that exposure to this compound can select for a broad metabolic response that includes the upregulation of certain P450s. nih.govdntb.gov.ua

Research has identified several specific P450 enzymes associated with pyrethroid resistance, with some now being implicated in the metabolic response to this compound.

Anopheles funestus : In this major malaria vector, the duplicated genes CYP6P9a and CYP6P9b are highly overexpressed in pyrethroid-resistant strains and are known to metabolize conventional pyrethroids like deltamethrin (B41696) and permethrin (B1679614). researchgate.netnih.gov However, when tested with this compound, these enzymes show very low depletion rates, suggesting that this compound is largely resilient to their metabolic activity. researchgate.net Despite this, some interaction is hypothesized to occur via an oxidative attack on the gem-dimethyl substituted cyclopropyl (B3062369) moiety of the this compound molecule. researchgate.netnih.gov

Anopheles gambiae : Studies involving controlled selection with this compound have revealed the overexpression of several P450s. A transcriptomic analysis of a this compound-selected line (Transflu-R) identified the upregulation of known pyrethroid metabolizers, including CYP6M2, CYP9K1, and CYP6AA1. nih.gov Further investigation into mosquitoes that did not show a behavioral avoidance response to this compound found a significant overexpression of CYP12F12 in a field population from Bungoma, Kenya. bohrium.comverixiv.orgverixiv.org Other P450s like CYP6M2, CYP6Z3, and CYP6P4 were also upregulated in these non-responder mosquitoes. verixiv.orgverixiv.org

Aedes aegypti : In this vector of dengue and Zika, P450s from the CYP9J family, such as CYP9J28, CYP9M6, and CYP9J32, are frequently overexpressed in pyrethroid-resistant populations. plos.orgmdpi.comresearchgate.net These enzymes have been shown to metabolize pyrethroids, indicating their potential role in conferring resistance. mdpi.com

Table 1: Cytochrome P450s Implicated in this compound and Pyrethroid Resistance

| P450 Enzyme | Mosquito Species | Association with this compound | Reference |

|---|---|---|---|

| CYP6P9a / CYP6P9b | Anopheles funestus | Show low metabolic activity against this compound, but metabolize other pyrethroids. | researchgate.netnih.gov |

| CYP12F12 | Anopheles gambiae | Significantly overexpressed in non-responders to this compound's spatial repellent effect. | bohrium.comverixiv.orgverixiv.org |

| CYP6M2 / CYP9K1 / CYP6AA1 | Anopheles gambiae | Over-transcribed in a lab strain selected for this compound resistance. | nih.gov |

| CYP9J28 / CYP9M6 / CYP9J32 | Aedes aegypti | Associated with general pyrethroid resistance. | plos.orgmdpi.comresearchgate.net |

The chemical structure of this compound is key to its ability to evade extensive metabolic breakdown by P450 enzymes. Its resilience is attributed to two main features:

The Tetrafluorobenzyl Moiety : The polyfluorinated benzyl (B1604629) ring of this compound is believed to offer protection against oxidative attack by P450s. lstmed.ac.ukverixiv.orgplos.org This is a significant deviation from many conventional pyrethroids.

Absence of a 3-Phenoxybenzyl Moiety : Many pyrethroids, such as permethrin and deltamethrin, possess a 3-phenoxybenzyl group, which is a primary target for P450-mediated hydroxylation. lstmed.ac.uk this compound lacks this moiety, making it a less suitable substrate for the P450 enzymes that typically detoxify other pyrethroids. lstmed.ac.ukresearchgate.netplos.org

This structural advantage is supported by studies where the addition of P450 inhibitors, such as piperonyl butoxide (PBO), results in only a weak synergistic effect on this compound's toxicity against resistant mosquitoes. nih.govnih.gov In contrast, the toxicity of deltamethrin against the same resistant strains can be increased by over 100-fold with the addition of a P450 inhibitor, demonstrating the crucial role of P450s in its detoxification. nih.govnih.gov

While P450s are a major factor, esterases (CCE) and glutathione S-transferases (GSTs) also contribute significantly to metabolic resistance against pyrethroids. ird.frmdpi.com Evidence suggests these enzyme families are also involved in the response to this compound.

In Anopheles gambiae selected for this compound resistance, transcriptomic analysis revealed the overexpression of several carboxylesterases and GSTs. researchgate.net Specifically, the gene GSTE2, which is implicated in DDT resistance and pyrethroid metabolism, was found to be upregulated in An. gambiae populations that showed reduced behavioral sensitivity to this compound. verixiv.orgverixiv.org Similarly, studies in pyrethroid-resistant Anopheles stephensi have shown significant upregulation of esterase genes, highlighting their role in metabolic defense. mdpi.com In Aedes aegypti, elevated esterase and GST activities are commonly linked to broad-spectrum pyrethroid resistance. plos.orgird.fr

Role of Cytochrome P450 Monooxygenases (P450s) in Detoxification

Identification and Characterization of Specific P450s Implicated in this compound Metabolism

Target-Site Resistance Mechanisms

Target-site resistance occurs when mutations in the gene encoding the target protein reduce the binding affinity of the insecticide. For pyrethroids, the primary target is the voltage-gated sodium channel (VGSC) in the insect's nervous system.

Mutations in the VGSC gene can lead to a form of resistance known as knockdown resistance (kdr), which reduces the sensitivity of the nerve cells to pyrethroids and DDT. lstmed.ac.uknih.govird.fr Several kdr mutations have been identified and shown to affect the efficacy of this compound.

Anopheles spp. : In controlled selection experiments with Anopheles gambiae, the frequency of the L1014F kdr mutation increased rapidly in response to exposure to both this compound and deltamethrin, indicating that this mutation confers resistance to both insecticides. nih.govdntb.gov.uaresearchgate.net In separate studies on An. gambiae with reduced behavioral sensitivity to this compound, a high frequency of the L995S mutation was observed in one population, while the L995F mutation was fixed in another. bohrium.comverixiv.org

Aedes aegypti : In Aedes aegypti, a different set of kdr mutations is prevalent. The L1014F mutation is not found in this species due to codon constraints. nih.govmdpi.com Instead, mutations at other positions are associated with resistance. A strain of Ae. aegypti that became insensitive to the spatial repellent action of this compound showed a significantly higher frequency of the V1016I kdr mutation compared to the susceptible parent strain. plos.org The combination of multiple mutations, such as 410L+1016I+1534C , has been shown to confer high levels of resistance to pyrethroids, including this compound. plos.org The F1534C mutation, often found in combination with V1016G or V1016I , is one of the most widespread kdr alleles in Ae. aegypti globally. who.intd-nb.info

Table 2: Kdr Mutations in Voltage-Gated Sodium Channels Associated with Reduced this compound Efficacy

| Kdr Mutation | Mosquito Species | Effect on this compound Efficacy | Reference |

|---|---|---|---|

| L1014F | Anopheles gambiae | Frequency increases upon this compound selection; confers resistance. | nih.govdntb.gov.ua |

| L995S / L995F | Anopheles gambiae | High frequency in populations with reduced behavioral sensitivity to this compound. | bohrium.comverixiv.org |

| V1016I | Aedes aegypti | Higher frequency in strains insensitive to this compound's spatial repellent effect. | plos.org |

| F1534C | Aedes aegypti | Common kdr allele; contributes to resistance in combination with other mutations. | plos.orgwho.int |

Impact of kdr Allele Frequency on this compound Efficacy and Behavioral Sensitivity

Knockdown resistance (kdr) mutations in the VGSC gene are a major cause of pyrethroid resistance. These mutations reduce the sensitivity of the target site, diminishing the insecticide's neurotoxic effects. Studies have shown a direct correlation between the frequency of kdr alleles in mosquito populations and the reduced efficacy of this compound.

Research on Anopheles gambiae has identified specific kdr mutations, such as L995F and L995S, that are linked to reduced behavioral sensitivity to this compound. nih.govwikipedia.orgnih.gov In a study conducted in Western Kenya, non-responders to this compound's spatial repellent effects showed an elevated frequency of the L995S kdr mutation, ranging from 80-100%. nih.govwikipedia.orgnih.gov Similarly, the insecticide-resistant Pimperena lab strain of An. gambiae exhibited a fixation of the L995F kdr mutation in non-responders. nih.govwikipedia.orgnih.gov These findings suggest that the presence of kdr mutations can significantly impair the spatial repellency of this compound, a key feature of its mode of action. nih.govwikipedia.orgnih.gov

Further studies on Aedes aegypti have also demonstrated a link between kdr mutations and reduced sensitivity to this compound. A strain of Ae. aegypti selectively bred for insensitivity to the spatial repellent action of this compound showed a higher frequency of the V1016I kdr mutation compared to a responder strain. plos.org This insensitivity was also associated with decreased susceptibility to the toxic effects of this compound in CDC bottle bioassays. plos.org The presence of multiple kdr mutations (V410L, V1016I, F1534C) in a Puerto Rican strain of Ae. aegypti was also linked to reduced repellency by both this compound and metofluthrin (B10177). nih.gov

**Table 1: Impact of kdr Allele Frequency on this compound Behavioral Sensitivity in *Anopheles gambiae***

| Mosquito Strain/Population | kdr Allele | Frequency in Non-Responders | Impact on Behavioral Sensitivity | Reference |

|---|---|---|---|---|

| Anopheles gambiae (Bungoma, Western Kenya) | L995S | 80-100% | Reduced spatial repellency | nih.govwikipedia.orgnih.gov |

| Anopheles gambiae (Pimperena lab strain) | L995F | Fixation (100%) | Reduced spatial repellency | nih.govwikipedia.orgnih.gov |

| Aedes aegypti (SRA- strain) | V1016I | 50% | Insensitive to spatial repellent activity | plos.org |

Cross-Resistance Profiles of this compound with Other Pyrethroids

Cross-resistance occurs when a resistance mechanism selected by one insecticide confers resistance to other insecticides, typically within the same chemical class. Studies have investigated the cross-resistance patterns between this compound and other pyrethroids.

In Anopheles funestus, a pyrethroid-resistant strain (FUMOZ-R) with high levels of metabolic resistance to deltamethrin and cypermethrin (B145020) showed a significantly lower resistance ratio to this compound (RR = 2.5). nih.gov This suggests that the metabolic machinery highly effective at detoxifying other pyrethroids is less efficient against this compound. nih.gov

Conversely, a study on Aedes aegypti from Indonesia demonstrated significant associations in knockdown rates between d-allethrin (B1317032), this compound, and metofluthrin, indicating the presence of cross-resistance within these pyrethroids. tiiips.com Strains resistant to d-allethrin and metofluthrin also showed reduced susceptibility to this compound. tiiips.com

A controlled selection experiment with Anopheles gambiae showed that selection with either deltamethrin or this compound led to increased resistance to both pyrethroids, suggesting cross-resistance. researchgate.netnih.gov

Table 2: Cross-Resistance Profile of this compound in a Pyrethroid-Resistant Strain of Anopheles funestus (FUMOZ-R)

| Pyrethroid | Resistance Ratio (RR) |

|---|---|

| Deltamethrin | 223 |

| Cypermethrin | 78 |

| This compound | 2.5 |

Data from a study comparing the FUMOZ-R strain to a susceptible reference strain (FANG). nih.gov

Evolution and Dynamics of Resistance in Vector Populations

The evolution of insecticide resistance is a dynamic process influenced by factors such as selection pressure, gene flow, and the initial frequency of resistance alleles. thegoodscentscompany.com The widespread use of pyrethroids in public health has exerted significant selection pressure on mosquito populations, leading to a rapid increase in resistance. researchgate.netnih.gov

A controlled selection experiment on a field-derived line of Anopheles gambiae demonstrated a rapid increase in resistance to both deltamethrin and this compound over 33 generations. researchgate.netnih.gov This increase in resistance was associated with a rise in the frequency of the L1014F kdr mutation. researchgate.netnih.gov The study also revealed that selection with this compound resulted in a broader transcriptomic response compared to deltamethrin, with multiple detoxification enzymes and cuticle proteins being specifically over-transcribed in the this compound-selected line. researchgate.netnih.gov This indicates that this compound can select for a diverse set of resistance mechanisms beyond just target-site mutations. researchgate.netnih.gov

The heritability of resistance is a crucial factor in its evolution. A study on Aedes aegypti showed that insensitivity to the spatial repellent action of this compound is a heritable trait. plos.org After just four generations of selective breeding of non-responders, a strain of mosquitoes insensitive to this compound's repellent activity was produced. plos.org This highlights the potential for rapid evolution of behavioral resistance in vector populations under sustained exposure.

Strategies for Mitigating Resistance and Enhancing this compound Efficacy (e.g., Synergists)

Given the growing challenge of insecticide resistance, strategies to mitigate its impact and enhance the efficacy of existing insecticides are crucial. One of the primary strategies is the use of synergists, which are compounds that, while having little to no insecticidal activity on their own, can increase the potency of an insecticide by inhibiting the insect's detoxification enzymes.

Piperonyl butoxide (PBO) is a well-known synergist that inhibits the activity of cytochrome P450 monooxygenases. nih.gov Studies have shown that PBO can significantly synergize the toxicity of pyrethroids like deltamethrin in resistant mosquito strains. nih.gov However, the synergistic effect of PBO on this compound appears to be limited in certain contexts. In the highly pyrethroid-resistant FUMOZ-R strain of Anopheles funestus, the low levels of resistance to this compound were only weakly synergized by PBO. nih.gov This suggests that P450-mediated metabolism may not be the primary driver of the low level of resistance observed to this compound in this strain. nih.gov

Another study found that in mosquitoes with upregulated P450 levels, this compound remained active, and the addition of PBO did not enhance its efficacy. plos.orgplos.org This provides further evidence that this compound's unique chemical structure, particularly its polyfluorinated benzyl moiety, may make it less susceptible to detoxification by the P450 enzymes that typically metabolize other pyrethroids. plos.orgplos.orglstmed.ac.uk

Research into alternative synergists has identified promising candidates. Azole fungicides, such as prochloraz (B1679089) and triflumizole, have been shown to be potent inhibitors of microsomal P450s and can strongly synergize deltamethrin toxicity in An. funestus. nih.govlstmed.ac.uk Exploring the potential of such compounds to enhance this compound efficacy in resistant populations is an area of ongoing research.

Biotransformation and Metabolism of Transfluthrin in Biological Systems

Mammalian Metabolic Pathways

In mammals, the metabolism of transfluthrin is a rapid process primarily occurring in the liver and kidneys, leading to its detoxification and subsequent elimination. regulations.govnih.gov The main reactions involved are ester hydrolysis and oxidation. tandfonline.comnih.gov

Ester Hydrolysis and Oxidation Routes

The initial and most significant step in this compound metabolism is the cleavage of its ester bond. nih.gov This hydrolysis is primarily mediated by carboxylesterases present in the liver and plasma. nih.govnih.gov This reaction breaks down this compound into two primary fragments: the alcohol moiety, 2,3,5,6-tetrafluorobenzyl alcohol, and the acid moiety, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCCA). tandfonline.comnih.gov

Following ester hydrolysis, the resulting metabolites undergo further oxidation. tandfonline.com The alcohol moiety, 2,3,5,6-tetrafluorobenzyl alcohol, is oxidized to its corresponding aldehyde and then further to 2,3,5,6-tetrafluorobenzoic acid. tandfonline.comnih.govresearchgate.net The acid moiety, DCCA, can also undergo hydroxylation. tandfonline.com

Identification of Major Metabolites

Several key metabolites of this compound have been identified in mammalian systems, primarily through the analysis of urine. The major metabolites consistently detected are:

2,3,5,6-tetrafluorobenzyl alcohol (TFB-OH) : Formed directly from the hydrolysis of the ester bond. tandfonline.comnih.gov

2,3,5,6-tetrafluorobenzoic acid (TFBA) : The result of the oxidation of 2,3,5,6-tetrafluorobenzyl alcohol. tandfonline.comnih.govnih.gov This metabolite is considered an optimal biomarker for monitoring this compound exposure. nih.gov

3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCCA) : The other primary product of ester hydrolysis. tandfonline.comresearchgate.net

Studies in rats have confirmed the presence of these metabolites in urine following this compound administration. tandfonline.comnih.govresearchgate.net The detection of these compounds provides a clear picture of the metabolic fate of this compound in mammals.

Hepatic and Renal Involvement in Metabolism and Excretion

The liver is the principal organ responsible for the metabolism of this compound. nih.gov It houses the necessary enzymes, such as carboxylesterases and cytochrome P450 monooxygenases, that drive the hydrolysis and oxidation reactions. regulations.govnih.gov Following metabolism in the liver, the resulting water-soluble metabolites are transported via the bloodstream to the kidneys for excretion. nih.govgeomatejournal.com

The kidneys play a crucial role in filtering these metabolites from the blood and eliminating them from the body in urine. nih.govgeomatejournal.com Studies have shown that a significant portion of ingested this compound is metabolized and excreted in the urine within 48 hours, indicating a rapid clearance from the system. nih.gov The high concentrations of metabolites like TFBA found in the urine of rats exposed to high doses of this compound underscore the importance of the renal excretion pathway. nih.gov

Microbial and Fungal Biotransformation Pathways

Microorganisms, including fungi and bacteria, are capable of degrading this compound, playing a role in its environmental fate. regulations.gov This biotransformation often involves enzymes that are analogous to those found in mammalian systems.

Degradation by Fungi (e.g., Cunninghamella species)

Fungi, particularly species from the genus Cunninghamella, are known for their ability to metabolize a wide range of xenobiotics, including pesticides. mdpi.comnih.gov Studies have demonstrated that Cunninghamella elegans, Cunninghamella blakesleeana, and Cunninghamella echinulata can effectively biotransform this compound. nih.gov

The primary metabolic reaction observed in these fungi is the cleavage of the ester bond, which is catalyzed by cytochrome P450 (CYP) enzymes. nih.gov This process yields the same initial metabolites as in mammals: 2,3,5,6-tetrafluorobenzyl alcohol and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid. nih.gov This similarity in metabolic pathways makes Cunninghamella species useful models for studying mammalian metabolism of pesticides. nih.govresearchgate.net Research has shown that C. blakesleeana is particularly effective at this biotransformation. nih.govresearchgate.net The involvement of CYPs in this process was confirmed by experiments where the addition of a P450 inhibitor prevented the hydrolysis of this compound. nih.govresearchgate.net

Bacterial Degradation and Involvement of Bacterial Cytochrome P450 Enzymes

Bacteria also contribute to the degradation of pyrethroid insecticides. mdpi.com While esterases are commonly associated with the initial hydrolysis of pyrethroids in bacteria, recent studies have highlighted the role of bacterial cytochrome P450 enzymes in this process. researchgate.netmdpi.com

For instance, some bacteria utilize CYP-mediated cleavage of the ester bond in fluorinated pyrethroids. mdpi.com This has been observed in the degradation of compounds structurally similar to this compound. mdpi.com The degradation of pyrethroids by bacterial consortia often involves a synergistic effort, where different bacterial species contribute to the breakdown of the parent compound and its intermediate metabolites. nih.gov Functional gene analysis in such consortia has revealed that xenobiotic biodegradation and metabolism, particularly through cytochrome P450, are key mechanisms. nih.gov

Characterization of Microbial Degradates

Microbial degradation is a primary mechanism for the breakdown of this compound in the environment. In both aquatic and soil systems, microorganisms metabolize this compound into several key degradates.

In aquatic environments, two major degradation products have been identified: 2,3,5,6-tetrafluorobenzyl alcohol (TFB-OH) and 2,3,5,6-tetrafluorobenzoic acid (TFB-COOH). regulations.govregulations.gov Studies have shown that these can account for up to 53% and 83% of the applied this compound, respectively. regulations.govregulations.gov In soil, 2,3,5,6-tetrafluorobenzoic acid is the primary major degradate, reaching levels of up to 39% of the applied amount. regulations.govregulations.gov The aerobic soil metabolism of this compound is relatively rapid, with a half-life of less than two days. regulations.gov

Fungal species, particularly from the genus Cunninghamella, have been demonstrated to be effective in biotransforming this compound. researchgate.netresearchgate.net These fungi are often used as models for mammalian metabolism due to their proficient cytochrome P450 (CYP) enzyme systems. researchgate.net When incubated with Cunninghamella species such as C. elegans, C. blakesleeana, and C. echinulata, this compound is broken down primarily through the cleavage of its ester bond. researchgate.netresearchgate.netresearchgate.net This enzymatic hydrolysis results in the formation of two main metabolites: tetrafluorobenzyl alcohol and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCCA). researchgate.netresearchgate.netresearchgate.net The production of these metabolites is indicative of cytochrome P450-mediated activity. researchgate.netresearchgate.net

Bacterial degradation of pyrethroids, including those structurally similar to this compound, often involves initial hydrolysis of the ester bond by carboxylesterase or pyrethroid hydrolase enzymes. nih.gov For instance, Bacillus species have been identified that can completely degrade related fluorinated pyrethroids within 48 hours, with the involvement of cytochrome P450 enzymes suggested by inhibition studies. nih.gov

The following table summarizes the key microbial degradates of this compound identified in various studies.

| Degradate Name | Chemical Formula | Environment/Organism | Reference |

| 2,3,5,6-tetrafluorobenzyl alcohol (TFB-OH) | C₇H₄F₄O | Aquatic systems, Cunninghamella spp. | regulations.govregulations.govresearchgate.net |

| 2,3,5,6-tetrafluorobenzoic acid (TFB-COOH) | C₇H₂F₄O₂ | Aquatic systems, Soil | regulations.govregulations.gov |

| 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCCA) | C₈H₁₀Cl₂O₂ | Cunninghamella spp. | researchgate.netresearchgate.net |

Comparative Metabolism Across Species (e.g., Insects, Mammals, Microorganisms)

The metabolism of this compound exhibits both similarities and differences across various biological species, largely dictated by the enzymatic machinery present in each organism.

Microorganisms: As detailed in the previous section, microorganisms, including bacteria and fungi, primarily metabolize this compound via hydrolysis of the ester linkage. nih.govresearchgate.nethep.com.cn This is often mediated by carboxylesterases and cytochrome P450 monooxygenases. nih.govhep.com.cn Fungi of the genus Cunninghamella have been shown to produce metabolites of this compound, specifically tetrafluorobenzyl alcohol and DCCA, that are analogous to those found in mammals, positioning them as valuable models for mammalian metabolism studies. researchgate.netresearchgate.net

Insects: In insects, particularly those that have developed resistance to pyrethroids, metabolic detoxification is a key survival mechanism. Cytochrome P450 monooxygenases are heavily implicated in the metabolism of many pyrethroids. nih.gov However, the structure of this compound, with its polyfluorinated benzyl (B1604629) ring, is thought to offer some protection against the P450 enzymes that typically metabolize other pyrethroids like deltamethrin (B41696) and permethrin (B1679614). nih.govlstmed.ac.uk While P450s such as CYP6M2, CYP9K1, and CYP6AA1 are known to metabolize pyrethroids in resistant Anopheles gambiae, and their over-transcription has been observed in response to this compound selection, the specific metabolic pathways for this compound in insects are still under investigation. nih.gov The fluorination of the benzyl ring is a key feature that influences its susceptibility to oxidative degradation. plos.org

Mammals: In mammals, this compound is also subject to rapid and extensive metabolism. nih.gov Similar to microorganisms, the primary metabolic pathway involves the cleavage of the ester bond, leading to the formation of 2,3,5,6-tetrafluorobenzoic acid and DCCA, which are then excreted in the urine. researchgate.netebi.ac.uk Studies with rat liver microsomes have confirmed the production of the same primary metabolites—tetrafluorobenzyl alcohol and DCCA—observed in Cunninghamella cultures, reinforcing the fungus as a reliable model for mammalian biotransformation of this pesticide. researchgate.net The rapid metabolism and excretion in mammals contribute to its relatively low potential for accumulation in the body. mass.gov

The comparative metabolism of this compound is summarized in the table below, highlighting the primary metabolic reactions and resulting products in different organisms.

| Species Group | Primary Metabolic Reaction | Key Metabolites | Key Enzymes Involved | Reference |

| Microorganisms | Ester Hydrolysis | 2,3,5,6-tetrafluorobenzyl alcohol, 2,3,5,6-tetrafluorobenzoic acid, DCCA | Carboxylesterases, Cytochrome P450s | regulations.govregulations.govresearchgate.netresearchgate.netnih.gov |

| Insects | Oxidative Metabolism | Potentially hydroxylated and other oxidized derivatives (less susceptible than other pyrethroids) | Cytochrome P450s (e.g., CYP6M2, CYP9K1) | nih.govlstmed.ac.uk |

| Mammals | Ester Hydrolysis | 2,3,5,6-tetrafluorobenzoic acid, DCCA | Esterases, Cytochrome P450s | researchgate.netebi.ac.uk |

Environmental Degradation Kinetics and Persistence

The persistence of this compound in the environment is dictated by several degradation processes, including hydrolysis, photolysis, and microbial activity.

This compound's stability in water is highly dependent on the pH of the system. It is hydrolytically stable under acidic and neutral conditions, with a degradation half-life (DT50) of 950 days at pH 5 and pH 7. regulations.govregulations.gov However, in alkaline conditions, its degradation is significantly more rapid. At a pH of 9 and a temperature of 25°C, the hydrolysis half-life of this compound is 14 days. regulations.govregulations.govrackcdn.com This indicates that hydrolysis plays a minor role in the degradation of this compound in most natural aquatic environments, except for those with alkaline waters. rackcdn.com

In aquatic systems, this compound degrades into two major products: 2,3,5,6-tetrafluorobenzyl alcohol (TFB-OH) and 2,3,5,6-tetrafluorobenzoic acid (TFB-COOH). regulations.govregulations.gov These degradates can form at significant percentages of the applied parent compound. regulations.govregulations.gov

Interactive Data Table: Hydrolysis Half-Life of this compound

| pH | Temperature (°C) | Half-Life (days) |

| 5 | 25 | 950 |

| 7 | 25 | 950 |

| 9 | 25 | 14 |

Users can filter and sort the data in this table.

While direct photodegradation of this compound is not expected to be a significant process, indirect photolysis in the atmosphere is a key factor in its degradation. regulations.govwho.intlshtm.ac.uk The estimated half-life for this compound in the air through indirect photolysis by reacting with hydroxyl radicals is approximately 1.6 days. regulations.govregulations.govmass.gov Other estimations have calculated the half-life to be around 17 to 26 hours or even 4.1 days. rackcdn.comwho.intlshtm.ac.ukwho.int This relatively rapid degradation in the atmosphere suggests that airborne this compound is not likely to persist for long periods. regulations.gov

Microbial action is a primary pathway for the degradation of this compound in both soil and aquatic environments. In soil, this compound undergoes microbial degradation in a matter of days, with a reported half-life of 1 to 1.9 days. regulations.govmass.gov The major degradation product identified in soil is 2,3,5,6-tetrafluorobenzoic acid (TFB-COOH), which can be found at levels up to 39% of the applied amount. regulations.govregulations.gov

In aerobic aquatic systems, microbial degradation occurs over a period of weeks, with a half-life of approximately one to two weeks. regulations.gov

Interactive Data Table: Microbial Degradation Half-Life of this compound

| Environment | Condition | Half-Life |

| Soil | Aerobic | 1 - 1.9 days |

| Aquatic System | Aerobic | 1 - 2 weeks |

Users can filter and sort the data in this table.

Photolysis and Indirect Photodegradation in Air

Environmental Mobility and Distribution

The movement and distribution of this compound in the environment are influenced by its soil adsorption characteristics and its tendency to volatilize.

This compound exhibits very low mobility in soil. regulations.govmass.gov This is characterized by its high soil organic carbon-water (B12546825) partitioning coefficient (Koc), which is estimated to be 50,000 L/kg. regulations.govregulations.govmass.gov A high Koc value indicates strong adsorption to soil particles, particularly the organic matter fraction. chemsafetypro.com Based on this Koc value, this compound is classified as "hardly mobile". regulations.govchemsafetypro.com Its strong adsorption to soil minimizes the potential for it to leach into groundwater. mass.govfao.org

This compound is a semi-volatile compound, with a vapor pressure of 1.5 x 10-5 torr at 25°C. regulations.govregulations.gov This property allows it to be released into the air as a vapor, particularly from passive diffusion devices. regulations.govmass.gov Once airborne, it is expected to dissipate rapidly. regulations.govregulations.gov This dissipation is a result of a combination of factors including atmospheric degradation, dilution in the large volume of surrounding air, and potential binding to airborne particulates and deposition onto surfaces. regulations.govregulations.gov The airborne dispersal of this compound is influenced by environmental conditions such as wind speed. regulations.gov Studies have shown that the concentration of airborne this compound decreases with increasing distance from the source. regulations.govresearchgate.net

Sediment Binding and Potential for Bioaccumulation

This compound demonstrates a strong affinity for binding to soil and sediment particles. Environmental fate data indicate that it is practically immobile in soil, a characteristic attributed to its high organic carbon partition coefficient (Koc), which has been estimated at 50,000 L/kgoc. fishersci.cafishersci.ca This high Koc value suggests that when this compound enters aquatic environments, it will predominantly adsorb to suspended particulates and bottom sediments rather than remaining dissolved in the water column. fishersci.ca This binding to sediment can reduce the immediate bioavailability of the compound to organisms in the water.

The compound shows a potential for bioaccumulation, based on its high octanol-water partition coefficient (log Kow) of 5.46. chemimpex.com Studies have established a fish bioconcentration factor (BCF) ranging from 1,652 to 1,846 L/kg in bluegill sunfish, with a relatively slow depuration half-life of 5.4 to 6.1 days. fishersci.ca However, the actual risk of bioaccumulation in the environment is considered to be limited. fishersci.ca This is primarily due to the typical usage patterns of this compound, such as in passive diffusion devices, which result in low potential for aquatic exposure. fishersci.cafishersci.ca While the potential for bioconcentration is acknowledged, some assessments conclude that the substance is not considered to be persistent, bioaccumulative, and toxic (PBT). nih.gov In aquatic systems, this compound degrades into two major degradates: 2,3,5,6-tetrafluorobenzyl alcohol (TFB-OH) and 2,3,5,6-tetrafluorobenzoic acid (TFB-COOH). fishersci.cachemimpex.com

Ecotoxicity in Non-Target Organisms

This compound is classified as very highly toxic to freshwater animals, including both vertebrates and invertebrates. fishersci.cachemimpex.com Conversely, it is considered practically non-toxic to birds and mammals. chemimpex.com

The pyrethroid is particularly potent against aquatic life, with toxicity observed at very low concentrations.

This compound is categorized as very highly toxic to fish. fishersci.ca For the rainbow trout (Oncorhynchus mykiss), the 96-hour median lethal concentration (LC50) is consistently reported at 0.7 to 0.71 µg/L. fishersci.cachemimpex.com Studies reveal a very steep dose-response relationship, where a slight increase in concentration can cause a dramatic rise in mortality; for instance, no mortalities were observed at 0.52 µg/L, but 90% mortality occurred at 0.89 µg/L. chemimpex.com

In contrast, chronic exposure studies on the early life stages of the fathead minnow (Pimephales promelas) did not show any adverse effects at the highest concentration tested, which was 0.39 µg/L. fishersci.cachemimpex.com This establishes a No Observed Adverse Effect Concentration (NOAEC) of ≥0.39 µg/L for this species under chronic exposure. chemimpex.com

The compound is also very highly toxic to freshwater invertebrates. fishersci.ca For the water flea (Daphnia magna), the 48-hour median effective concentration (EC50) for immobilization is reported to be between 1.2 and 1.7 µg/L. nih.gov A chronic toxicity study with Daphnia magna identified a NOAEC of 0.0357 µg/L, based on effects on survival, reproduction, and growth. fishersci.ca

For the sediment-dwelling midge, Chironomus riparius, a chronic study revealed significant effects on the male-to-female sex ratio. fishersci.ca The study determined a NOAEC of 0.0353 µg/L in the overlying water and 0.058 mg/kg in the bulk sediment. chemimpex.com

Compared to its effects on animal life, this compound is significantly less toxic to aquatic plants. For the green alga Scenedesmus subspicatus, one study found an EC50 for growth inhibition of >57 µg/L and a NOAEC of 57 µg/L. chemimpex.com Another study reported a NOAEC of 31 µg/L for reductions in yield and an estimated EC50 of 83 µg/L. fishersci.ca Other data indicate a 96-hour EC50 of >0.1 mg/L (>100 µg/L).

The toxicity of this compound to terrestrial organisms varies significantly among different classes of animals.

Birds: The chemical is considered practically non-toxic to birds on an acute exposure basis. fishersci.ca The acute oral LD50 for species like the Virginian tree quail and canary has been determined to be greater than 2000 mg/kg.

Mammals: Similarly, this compound has a low acute toxicity profile for mammals. The acute oral and dermal LD50 for rats is greater than 5000 mg/kg.

Earthworms: this compound shows low toxicity to earthworms (Eisenia foetida), with a 14-day acute LC50 of 194 mg/kg of soil.

Environmental Fate and Ecotoxicological Impact of Transfluthrin

Toxicity to Aquatic Invertebrates (e.g., Daphnia magna, Chironomus riparius)

Ecotoxicity in Terrestrial Environments

Transfluthrin has demonstrated high toxicity to honey bees (Apis mellifera) through contact exposure. regulations.gov Studies indicate an acute contact median lethal dose (LD50) of 0.0239 micrograms of active ingredient per bee. regulations.gov This classifies this compound as highly toxic to bees on a contact basis. regulations.govregulations.gov In contrast, the acute oral toxicity has been more challenging to definitively quantify. regulations.gov One study observed mortality rates of 20% and 13% at test concentrations of 0.15 and 0.50 micrograms of active ingredient per bee, respectively; however, the absence of a clear dose-response relationship prevented the establishment of a definitive median lethal concentration (LC50). regulations.govmass.gov

It has been noted that for some contact insecticides, including this compound, the adult acute contact LD50 values can be significantly more toxic (12 times or more) than the adult acute oral LD50. nih.gov The U.S. Environmental Protection Agency (EPA) uses a classification system where substances with an LD50 of less than or equal to 2 µg a.i./bee are considered highly toxic. nih.gov

Given the use patterns of this compound, such as in devices that release the chemical into a limited area, the EPA has concluded that while bees and other terrestrial invertebrates could be exposed if they enter a treated space, the risk is localized. mass.gov The repellent nature of the chemical is also expected to limit exposure for invertebrates. regulations.gov

Interactive Table: Acute Toxicity of this compound to Honey Bees

| Toxicity Type | Value (µg a.i./bee) | Classification | Source |

| Acute Contact LD50 | 0.0239 | Highly Toxic | regulations.gov |

| Acute Oral | No definitive LC50 established | - | regulations.govmass.gov |

This compound exhibits toxicity to the earthworm species Eisenia foetida. Laboratory studies have determined the acute 14-day median lethal concentration (LC50) to be 194 mg/kg of soil. who.int The no-observed-effect concentration (NOEC) in the same study was found to be 32 mg/kg. who.int Another source reports a similar 14-day LC50 of 184 mg a.i./kg, classifying the toxicity as moderate. rayfull.com

Research on other pyrethroids, such as tefluthrin, suggests that these types of insecticides can cause intestinal damage and oxidative stress in earthworms, which may be the primary mechanisms of their toxicity. nih.gov

**Interactive Table: Acute Toxicity of this compound to *Eisenia foetida***

| Metric | Value (mg/kg) | Duration | Source |

| LC50 | 194 | 14 days | who.int |

| NOEC | 32 | 14 days | who.int |

| LC50 | 184 | 14 days | rayfull.com |

Based on available ecotoxicity data, this compound is considered to be practically non-toxic to both birds and mammals on an acute exposure basis. regulations.govmass.gov

In avian studies, specifically with the bobwhite quail (Colinus virginianus), no mortalities or sublethal effects directly caused by the chemical were observed. mass.govwho.int The acute oral LD50 for the bobwhite quail was determined to be greater than 2000 mg/kg. who.int However, some studies noted a decrease in mean body weight and reductions in body weight gain in groups exposed to concentrations greater than 1254 mg a.i./kg in their diet. mass.gov

Interactive Table: Acute Toxicity of this compound to Birds and Mammals

| Species | Test Type | Value (mg/kg) | Classification | Source |

| Bobwhite Quail | Acute Oral LD50 | > 2000 | Practically Non-toxic | who.int |

| Rat | Acute Oral LD50 | > 5000 | Practically Non-toxic | rayfull.com |

| Rat | Acute Dermal LD50 | > 5000 | Practically Non-toxic | rayfull.com |

Research has shown that this compound can induce oxidative stress in non-target organisms, with the zebrafish (Danio rerio) being a key model for these studies. thieme-connect.comresearchgate.net Exposure to pure this compound has been found to generate high levels of reactive oxygen species (ROS) in zebrafish embryos, which is an indicator of oxidative stress. thieme-connect.comresearchgate.net

Studies on insecticides containing this compound have demonstrated that the antioxidant system in zebrafish is affected differently across various tissues. nih.gov The muscle tissue appears to be the most affected, showing activation of antioxidant enzymes. nih.gov In the brain, these compounds can inactivate the primary enzymatic antioxidant defense, which is then compensated for by a secondary line of defense. nih.gov This induction of oxidative stress is considered a potential mechanism for cellular damage. nih.gov The severity of morphological defects and embryonic lethality in zebrafish has been shown to correlate with the concentration of this compound. thieme-connect.comresearchgate.net

Toxicological Studies and Human Health Considerations

Systemic Toxicity Profiles

Transfluthrin has been evaluated for a range of toxic effects in experimental animal studies. The route of administration appears to significantly influence the observed toxicity, particularly concerning neurotoxic effects.

This compound is classified as a Type I pyrethroid insecticide. regulations.gov The primary mode of action for pyrethroids involves interaction with voltage-gated sodium channels in the nervous system, leading to altered nerve firing and subsequent neurotoxicity. regulations.gov

In animal studies, neurotoxic effects characteristic of Type I pyrethroids, such as tremors, have been observed following exposure to this compound. regulations.gov These effects, along with other clinical signs of toxicity like unkempt coat, bristling coat, and hyperactivity, were noted in rats following inhalation exposure and oral gavage dosing. regulations.govmass.gov The central nervous system effects are believed to result from the rapid absorption and high peak plasma concentrations achieved through these exposure routes, which are sufficient to disrupt sodium channel function. regulations.gov

Conversely, when this compound is administered through the diet, neurotoxic effects are generally not observed. regulations.gov This is attributed to the slower, continuous intake, which allows for rapid metabolism and excretion of the compound, preventing the systemic concentration from reaching a level high enough to induce neurotoxicity. regulations.gov

Table 1: Summary of Neurotoxicity Findings for this compound

| Exposure Route | Observed Effects | Putative Mechanism |

|---|---|---|

| Oral (Gavage) | Tremors, Central Nervous System Effects regulations.gov | Rapid absorption leading to high peak plasma concentrations that disrupt voltage-gated sodium channels. regulations.gov |

| Inhalation | Tremors, Hyperactivity mass.gov | Direct absorption into the systemic circulation leading to effects on the central nervous system. mass.gov |

| Dietary | No Neurotoxic Effects Observed regulations.gov | Slow absorption and rapid metabolism/excretion prevent systemic concentrations from reaching neurotoxic levels. regulations.gov |

Studies involving dietary administration of this compound have revealed effects on the liver. In parental rats from a two-generation reproductive toxicity study, an increase in liver weight was observed in both males and females at the highest dose tested. regulations.gov Interestingly, these same studies also reported a decrease in hepatic triglyceride concentration in female rats. regulations.gov The accumulation of this compound in the liver has been noted in studies following oral ingestion. thieme-connect.comresearchgate.net

Table 2: Hepatic Toxicity Profile of this compound in Rats

| Parameter | Observation | Study Population |

|---|---|---|

| Liver Weight | Increased regulations.gov | Parental male and female rats in a two-generation study. regulations.gov |

| Hepatic Triglyceride Concentration | Decreased regulations.gov | Parental female rats in a two-generation study. regulations.gov |

Similar to hepatic effects, renal toxicity has been observed in studies with dietary administration of this compound. An increase in kidney weight was noted in male and female parental rats in a two-generation study. regulations.gov Furthermore, microscopic renal findings were also reported in these animals at the highest dose level. regulations.gov Upon oral ingestion, this compound has been shown to accumulate in the kidneys. thieme-connect.comresearchgate.net

While specific biomarker studies for this compound-induced nephrotoxicity are not detailed in the provided search results, the assessment of renal injury often involves the use of biomarkers. Conventional markers include serum creatinine (B1669602) and blood urea (B33335) nitrogen, though they are considered to have low sensitivity for detecting early renal damage. nih.gov Modern, more sensitive biomarkers of nephrotoxicity that can indicate the site of renal damage include Kidney Injury Molecule-1 (KIM-1), Cystatin C, and neutrophil gelatinase-associated lipocalin (NGAL). nih.gov These biomarkers can detect tubular damage and inflammation, which are common mechanisms of chemical-induced kidney injury. nih.govnih.gov

Table 3: Renal Toxicity Profile of this compound in Rats

| Parameter | Observation | Study Population |

|---|---|---|

| Kidney Weight | Increased regulations.gov | Parental male and female rats in a two-generation study. regulations.gov |

| Microscopic Findings | Present in kidneys regulations.gov | Parental male and female rats in a two-generation study. regulations.gov |

Hepatic Toxicity (e.g., Liver Weight, Triglyceride Concentration)

Developmental and Reproductive Toxicology

The potential for this compound to affect development and reproduction has been investigated in various model organisms.

Studies using zebrafish embryos have demonstrated that exposure to this compound can lead to significant developmental defects. thieme-connect.comresearchgate.net The observed morphological abnormalities are extensive and their severity correlates with the concentration of this compound. thieme-connect.comresearchgate.net These defects include pericardial edema, incomplete yolk absorption, upward body curvature, and the absence of gut-associated organs. researchgate.net In addition to these morphological changes, exposure to this compound was also found to induce oxidative stress in the zebrafish embryos, as indicated by the generation of high levels of reactive oxygen species. thieme-connect.comresearchgate.netresearchgate.net At higher concentrations, this compound was highly toxic, leading to complete mortality of the embryos. researchgate.net

Table 4: Morphological Defects Observed in Zebrafish Embryos Exposed to this compound

| Defect | Description |

|---|---|

| Pericardial Edema | Fluid accumulation around the heart. researchgate.net |

| Incomplete Yolk Absorption | Failure of the embryo to properly utilize the yolk sac for nourishment. researchgate.net |

| Body Curvature | Abnormal upward bending of the body axis. researchgate.net |

| Absence of Gut-Associated Organs | Failure of organs related to the digestive system to develop. researchgate.net |

A two-generation reproductive toxicity study conducted in rats provided insights into the effects of this compound on reproduction. regulations.gov In this study, no evidence of developmental toxicity was observed in the offspring up to the highest dose tested. regulations.gov Similarly, developmental studies in both rats and rabbits did not show any evidence of teratogenicity. rayfull.comscribd.com

However, effects on the parental generation were noted. At the highest dose tested in the two-generation rat study, maternal effects included decreased hepatic triglyceride concentration, and increased liver and kidney weights in both males and females, along with microscopic renal findings. regulations.gov In a multigeneration study, reproductive effects, specifically an increased incidence of total litter loss, were observed at a high dose level. scribd.com It was noted that the pups in the lost litters died perinatally. scribd.com However, a developmental neurotoxicity study of this compound confirmed that at dose levels in the range of the highest dose in the multigeneration study, the viability of fetuses was not affected. scribd.com

Multi-Generational Reproductive Studies (e.g., in Rats)

Genotoxicity and Carcinogenicity Assessment

This compound has been evaluated in a comprehensive battery of mutagenicity tests. The consensus from multiple regulatory assessments is that this compound is consistently negative in both in vitro and in vivo mutagenicity studies. regulations.gov These assessments include the bacterial reverse mutation test (Ames test) using various Salmonella typhimurium strains (TA98, TA100, TA102, TA1535, and TA1537), which showed no point-mutagenic effects. regulations.gov Further studies, such as the micronucleus test in mice and tests for mitotic recombination in Saccharomyces cerevisiae, also yielded negative results. regulations.gov

However, it is important to note a conflicting finding from a study using the Somatic Mutation and Recombination Test (SMART), also known as the Wing Spot Test, in Drosophila melanogaster. kangmei.com In this assay, third-instar larvae were treated with different concentrations of the insecticide. The results indicated that certain concentrations of this compound showed mutagenic and recombinogenic effects in the somatic cells of the fruit fly. kangmei.com Additionally, some studies have found that generic versions of this compound tested positive in the Ames' assay, a result attributed to the presence of reactive impurities not found in the reference product. nih.gov

Long-term bioassays have revealed that this compound has carcinogenic potential in rats at high doses, but not in mice. who.int Specifically, this compound was found to induce a low frequency of urinary bladder adenomas and carcinomas in rats when administered in the diet at high concentrations. who.int In these studies, urinary tumors were observed at a dietary level of 2000 ppm. who.int The compound also induced adenomas in female mice at a high dose level. regulations.gov

Despite these findings, a cancer classification has not been formally determined by some agencies, as carcinogenicity studies are not always required for non-food use pesticides. mass.govunjani.ac.id The assessment is that this compound is not expected to pose a cancer risk at anticipated human exposure levels, given its negative results in most mutagenicity tests and its rapid clearance from the body. mass.gov

Given that this compound was consistently negative in a standard battery of genotoxicity and mutagenicity studies, it is concluded that the tumors induced in rats are not produced by a genotoxic mechanism. regulations.gov Instead, the evidence points towards a non-genotoxic mode of action involving cytotoxicity and subsequent regenerative proliferation. who.intrjsocmed.com

The proposed mechanism for the induction of bladder tumors in rats centers on the metabolic pathway of this compound. who.int At high oral doses, this compound is metabolized to tetrafluorobenzoic acid (TFBA). who.int This metabolite is weakly cytotoxic and is excreted at high concentrations in the urine of rats administered high dietary levels of this compound. who.int The prolonged exposure of the urothelium (the lining of the bladder) to high concentrations of TFBA leads to cytotoxicity and necrosis of the superficial cell layer. who.int This damage triggers a sustained regenerative proliferative response in the urothelium, which, over time, increases the likelihood of spontaneous mutations and leads to tumor formation. who.intarchbronconeumol.org This mechanism is considered a threshold phenomenon, meaning it is unlikely to occur at lower exposure levels where the concentration of TFBA in the urine does not reach cytotoxic levels. rjsocmed.com

Carcinogenic Potential and Tumor Induction at High Doses

Immunological and Allergic Responses (e.g., Dermal Sensitization, Lung Irritation, Eosinophil Counts)

The immunological and allergic response to this compound varies based on the purity of the compound and the route of exposure. Regulatory studies using reference-grade this compound have consistently found that it is not a skin irritant or a dermal sensitizer (B1316253) in guinea pig models (Buehler and Maximization tests). regulations.govmass.govwho.int However, a comparative study found that while the reference this compound was negative, some generic versions tested positive for lung and skin sensitization, suggesting that certain impurities may be responsible for these effects. nih.gov

Inhalation exposure can lead to respiratory tract irritation. dtic.mil Reports from accidental or improper use have noted symptoms such as sneezing and a running nose. kangmei.comwikipedia.org A study on asthmatic children found a significant link between this compound exposure and markers of allergic response. researchgate.net In this study, elevated levels of this compound were correlated with increased eosinophil counts and higher serum IgE levels, both of which are key indicators of allergic inflammation. researchgate.net The findings suggest that exposure to this compound can trigger allergic reactions and exacerbate asthma severity in susceptible individuals. researchgate.net Histological studies in rats exposed to mosquito coil fumes containing this compound also revealed severe lung damage, including interstitial accumulations and pulmonary oedema, indicating a significant inflammatory response in the lungs. scielo.sa.cr

Endocrine Disrupting Potential

This compound is classified as an Endocrine-Disrupting Chemical (EDC) based on evidence from several studies. nih.gov Research indicates that it can interfere with the hormonal system, particularly affecting reproductive hormones. scielo.sa.cr

Studies in both male and female rats have demonstrated that exposure to this compound, via both oral and inhalation routes, can significantly reduce serum levels of key hormones. scielo.sa.cr These include testosterone, follicle-stimulating hormone (FSH), and luteinizing hormone (LH) in males, and progesterone, estrogen, and prolactin in females. scielo.sa.cr This disruption of the hormonal balance has been linked to negative effects on fertility and pregnancy outcomes in animal models. scielo.sa.cr

Further research in female rats identified this compound's impact on the estrous cycle and its ability to cause follicular abnormalities in the ovaries, reinforcing its classification as an EDC. nih.gov A study using primary fibroblast cells from the striped field mouse also demonstrated that this compound could induce alterations in the mRNA expression of genes related to hormone reception and metabolism, such as the androgen-binding protein and growth hormone receptor, providing a cellular-level insight into its endocrine-disrupting mechanisms.

Exposure Assessment and Biomonitoring of Transfluthrin

Methodologies for Assessing Environmental Exposure Pathways

The primary route of human exposure to transfluthrin from its use in consumer products is through inhalation of the vaporized active ingredient. regulations.govmass.gov Methodologies for assessing environmental exposure focus on quantifying the concentration of this compound in the air and on surfaces.

Key environmental exposure pathways and assessment methods include:

Inhalation Exposure: This is considered the most significant pathway. regulations.gov Assessment involves air sampling in environments where this compound-emitting products are used. Studies have utilized various air sampling techniques to measure concentrations, including active air sampling through sorbent-loaded tubes followed by analysis using methods like gas chromatography-mass spectrometry (GC-MS). researchgate.net High-sensitivity, real-time measurement techniques such as Proton-Transfer-Reaction Mass Spectrometry (HS-PTR-MS) have also been employed to monitor gaseous concentrations during and after the use of electric vaporizers. nih.gov

Dermal Exposure: Exposure through skin contact is generally considered negligible, particularly for passive diffusion devices where the product is not meant to be handled after placement. regulations.gov However, the potential for dermal exposure from contact with treated surfaces or direct handling of insecticide-impregnated materials exists.

Oral Exposure: Incidental oral exposure, especially for young children, is also considered to be negligible under normal use conditions. regulations.gov

Surface Deposition: this compound released into the air can deposit onto various indoor surfaces. Studies have developed methods to measure the residual content of this compound on items like bed sheets, pillowcases, and floors to understand potential secondary exposure routes. unjani.ac.id

The assessment of environmental exposure often involves controlled studies in experimental rooms to measure emission rates from products under various conditions, such as different air exchange rates. nih.gov These studies help in modeling indoor air concentrations and estimating potential human inhalation exposure. nih.gov

Biomonitoring Approaches for Human Exposure

Biomonitoring provides a direct measure of an individual's internal dose by analyzing biomarkers in biological samples, such as urine. This approach integrates exposure from all routes (inhalation, dermal, and oral).

Identification of Urinary Metabolites as Biomarkers of Exposure

Following exposure, this compound is metabolized in the body and excreted in the urine. Several metabolites have been identified as potential biomarkers for monitoring human exposure. researchgate.netmdpi.com

The primary urinary metabolites of this compound include:

2,3,5,6-tetrafluorobenzoic acid (TFBA): This metabolite is widely considered the most suitable and optimal biomarker for monitoring this compound exposure due to its specificity and correlation with exposure levels. researchgate.netoup.comnih.gov

2,3,5,6-tetrafluorobenzyl alcohol (TFBalc): Another key metabolite resulting from the hydrolysis of the parent compound. researchgate.netmdpi.com

3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCCA): This metabolite is not specific to this compound, as it is also a metabolite of other pyrethroids like cypermethrin (B145020) and permethrin (B1679614). mdpi.comnih.gov

Analytical methods, such as gas chromatography/mass spectrometry (GC/MS), have been developed for the sensitive determination of these metabolites in urine. oup.com

Kinetics of Urinary Excretion of Metabolites

Understanding the kinetics of how this compound metabolites are excreted is crucial for interpreting biomonitoring data and relating it to exposure events. Studies in rats have provided valuable insights into these kinetics.

After a single intraperitoneal administration of this compound to rats, the urinary excretion of its metabolites was examined. nih.gov The study found that the amounts of 2,3,5,6-tetrafluorobenzoic acid, 2,3,5,6-tetrafluorobenzyl alcohol, and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid excreted in the urine were proportional to the administered dose over a wide range. researchgate.net This dose-dependent excretion supports the use of these metabolites as reliable biomarkers. The half-life of this compound in the body is relatively short, estimated at 4-6 hours, indicating that it does not tend to accumulate in humans. mass.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling in Exposure Assessment

Physiologically Based Pharmacokinetic (PBPK) models are mathematical tools used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. These models are increasingly used in risk assessment for pyrethroids, including this compound. regulations.govresearchgate.net

PBPK models for pyrethroids can:

Predict tissue-specific concentrations of the parent compound and its metabolites based on exposure data. regulations.gov

Extrapolate from animal data to human populations, accounting for physiological differences across species and life stages (e.g., children vs. adults). nih.gov

Help in "reverse dosimetry," which estimates the external exposure level that would result in a measured internal biomarker concentration. nih.gov

Real-World Exposure Scenarios and Concentrations (e.g., Indoor Air, Treated Materials)

Several studies have measured this compound concentrations in real-world settings, primarily in indoor air during the use of consumer insecticide products. These studies provide valuable data on the range of human exposure levels.

Indoor Air Concentrations from Electric Vaporizers

The use of electric vaporizers containing this compound in either liquid or gel form leads to measurable concentrations in indoor air.

Interactive Data Table: this compound Concentrations in Indoor Air from Electric Vaporizers

| Product Form | Mean Concentration Range (µg/m³) | Study Notes |

| Gel | 1.295 - 2.422 | Air samples collected for 3 or 8 days at 1 meter above the floor. aaem.plaaem.plresearchgate.net |

| Liquid | 3.817 - 5.227 | Air samples collected for 3 or 8 days at 1 meter above the floor. aaem.plaaem.plresearchgate.net |

You can filter and sort the data by clicking on the table headers.

One study found that the concentration of this compound in the air was higher when a liquid preparation was used compared to a gel. aaem.plaaem.pl The concentration did not significantly depend on the day of application. aaem.plaaem.pl Another study using modeled data based on experiments in a full-scale room estimated that 8 hours of emission could result in concentrations ranging from 1.7 to 11.0 µg/m³, depending on the air exchange rate. nih.gov

Concentrations from Treated Materials

This compound is also used by impregnating materials that passively release the chemical.

Treated Hessian Fabric: In a study conducted in a semi-field enclosure, burlap (hessian) fabric was treated with a 2% this compound solution. nih.gov Air samples collected at various distances from the treated fabric measured this compound concentrations ranging from below the limit of detection to 1.32 ng/L. nih.gov

Residues on Room Objects: A study measuring this compound residues on objects within a room found concentrations ranging from 22 to 149 mg/kg on surfaces like bed sheets and pillowcases at heights of 100 cm to 200 cm. unjani.ac.id

These real-world measurements are crucial for validating exposure models and conducting accurate risk assessments for the general population.

Analytical Methodologies for Transfluthrin and Its Metabolites

Chromatographic Techniques (e.g., GC-FID, GC-MS, HPLC-UV)

Chromatography is the cornerstone for the analysis of transfluthrin, providing the necessary separation of the target analyte from complex matrices and related substances.